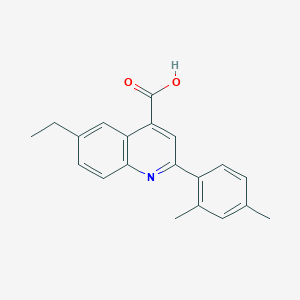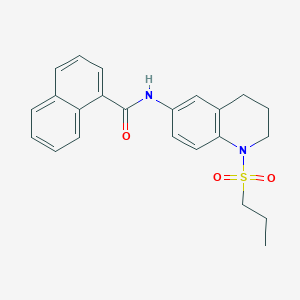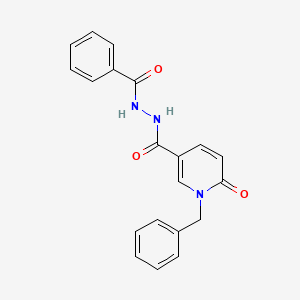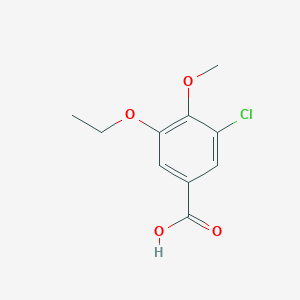
3-Chloro-5-ethoxy-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11ClO4 This compound is a derivative of benzoic acid, featuring chloro, ethoxy, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is treated with copper(I) chloride to introduce the chloro substituent.
Etherification: The ethoxy and methoxy groups are introduced through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro, ethoxy, and methoxy groups influence the reactivity of the benzene ring, directing electrophiles to specific positions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro substituent or the carboxylic acid group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or metal hydrides (e.g., LiAlH4) are typical reducing agents.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives.
Oxidation Products: Quinones or carboxylic acid derivatives.
Reduction Products: Dechlorinated or reduced carboxylic acids.
Scientific Research Applications
3-Chloro-5-ethoxy-4-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The chloro, ethoxy, and methoxy groups can modulate the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzoic acid: Similar structure but lacks the ethoxy group.
3-Chloro-4,5-dimethoxybenzoic acid: Contains an additional methoxy group.
3-Chloro-5-methoxybenzoic acid: Lacks the ethoxy group but has similar reactivity.
Uniqueness
3-Chloro-5-ethoxy-4-methoxybenzoic acid is unique due to the combination of chloro, ethoxy, and methoxy substituents, which influence its chemical reactivity and potential applications. The presence of these groups can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXVERGIUQKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)
![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2677959.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2677965.png)
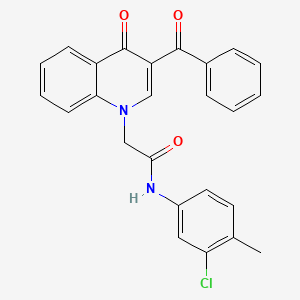
![N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)
